molecular formula C12H15NO4 B6228001 2-(4-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide CAS No. 91641-85-9

2-(4-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B6228001
CAS No.: 91641-85-9
M. Wt: 237.3
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Description

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a formyl group, a methoxy group, and an acetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide.

    Reduction: 2-(4-Hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may influence the compound’s solubility and bioavailability, while the acetamide group can interact with various biological receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of a dimethyl group.

    2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide: Contains an additional methoxyphenyl group.

    2-(4-Formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide: Contains a trimethylphenyl group.

Uniqueness

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91641-85-9

Molecular Formula

C12H15NO4

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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